(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride
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Overview
Description
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an amino group, and a methanol group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the amino and methanol groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization can help in achieving uniform particle size and consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological molecules can be explored for therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)ethanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)propanol
Uniqueness
Compared to similar compounds, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride has unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications.
Biological Activity
The compound (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic molecule belonging to the class of oxan derivatives. Its complex structure includes an oxane ring, an ethyl group, and a 2-methylpropyl amino side chain. The hydrochloride salt form enhances its solubility and stability, which is advantageous for biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H28ClNO2
- Molecular Weight : 265.82 g/mol
The unique combination of functional groups in this compound suggests specific chemical reactivity and biological activity. Predictive models utilizing structure-activity relationships (SAR) can help ascertain its specific biological effects and therapeutic potential.
Pharmacological Effects
Compounds with similar structural features often exhibit various pharmacological effects. The biological activity of This compound can be predicted based on its structural characteristics. Notable activities may include:
- CNS Activity : Similar compounds have shown central nervous system (CNS) effects, potentially indicating neuroactive properties.
- Antimicrobial Properties : The presence of an amino group may confer antimicrobial activity, as seen in related compounds.
- Cytochrome P450 Inhibition : Some derivatives inhibit cytochrome P450 monooxygenase, suggesting potential applications in modulating drug metabolism.
Interaction Studies
High-throughput screening methods and computational modeling are essential for understanding how this compound behaves in biological systems. Key areas of interest include:
- Receptor Binding Affinity : Assessing the compound's ability to bind to specific receptors can provide insights into its therapeutic potential.
- Metabolic Pathway Analysis : Understanding how the compound is metabolized in vivo can reveal its efficacy and safety profile.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides context for understanding the unique properties of This compound .
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 | Investigational drug status |
Ethanolamine derivatives | Amino alcohols | Antimicrobial properties | Simple structure |
1-(2-Hydroxyethyl)piperazine | Piperazine ring with hydroxyl group | CNS activity | Established drug class |
The uniqueness of This compound lies in its specific oxane structure combined with an ethyl and 2-methylpropyl amino moiety, which may confer distinct pharmacological properties not observed in these other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to This compound :
-
CNS Activity Study :
- A study on piperazine derivatives demonstrated significant CNS activity, suggesting potential neuroactive effects for compounds with similar structures.
-
Antimicrobial Testing :
- Ethanolamine derivatives showed promising antimicrobial properties, indicating that the amino group present in This compound may also impart similar effects.
-
Cytochrome P450 Inhibition Research :
- Research on various oxan derivatives has revealed their ability to inhibit cytochrome P450 enzymes, which could impact drug metabolism and interactions.
Properties
Molecular Formula |
C13H28ClNO2 |
---|---|
Molecular Weight |
265.82 g/mol |
IUPAC Name |
[4-[[ethyl(2-methylpropyl)amino]methyl]oxan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-4-14(9-12(2)3)10-13(11-15)5-7-16-8-6-13;/h12,15H,4-11H2,1-3H3;1H |
InChI Key |
WQBVFELKBACKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)CC1(CCOCC1)CO.Cl |
Origin of Product |
United States |
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